molecular formula C28H30N2O5S B11448588 Methyl 4-((6,7-dimethoxy-2-(p-tolylcarbamothioyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Methyl 4-((6,7-dimethoxy-2-(p-tolylcarbamothioyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11448588
M. Wt: 506.6 g/mol
InChI Key: HZKVFXKKYDQMAU-UHFFFAOYSA-N
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Description

METHYL 4-({6,7-DIMETHOXY-2-[(4-METHYLPHENYL)CARBAMOTHIOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including methoxy, carbamothioyl, and benzoate, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({6,7-DIMETHOXY-2-[(4-METHYLPHENYL)CARBAMOTHIOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the carbamothioyl group: This step involves the reaction of the tetrahydroisoquinoline derivative with an isothiocyanate, leading to the formation of the carbamothioyl group.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({6,7-DIMETHOXY-2-[(4-METHYLPHENYL)CARBAMOTHIOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the methoxy groups.

Scientific Research Applications

METHYL 4-({6,7-DIMETHOXY-2-[(4-METHYLPHENYL)CARBAMOTHIOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 4-({6,7-DIMETHOXY-2-[(4-METHYLPHENYL)CARBAMOTHIOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interacting with DNA or RNA: Affecting gene expression and cellular functions.

    Modulating signaling pathways: Influencing cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

METHYL 4-({6,7-DIMETHOXY-2-[(4-METHYLPHENYL)CARBAMOTHIOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE can be compared with other similar compounds, such as:

    Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core and exhibit similar biological activities.

    Carbamothioyl derivatives: Compounds with carbamothioyl groups that show similar reactivity and biological effects.

    Methoxybenzoate derivatives: Compounds with methoxybenzoate groups that have comparable chemical properties and applications.

Properties

Molecular Formula

C28H30N2O5S

Molecular Weight

506.6 g/mol

IUPAC Name

methyl 4-[[6,7-dimethoxy-2-[(4-methylphenyl)carbamothioyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C28H30N2O5S/c1-18-5-9-21(10-6-18)29-28(36)30-14-13-20-15-25(32-2)26(33-3)16-23(20)24(30)17-35-22-11-7-19(8-12-22)27(31)34-4/h5-12,15-16,24H,13-14,17H2,1-4H3,(H,29,36)

InChI Key

HZKVFXKKYDQMAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC

Origin of Product

United States

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